![molecular formula C22H20N8O B127977 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one CAS No. 151327-13-8](/img/structure/B127977.png)
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazolopyrimidines and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is not well understood. However, it is believed to interact with various cellular targets and pathways to exert its biological effects. The compound has been shown to inhibit the activity of certain enzymes and modulate the expression of certain genes, which may contribute to its therapeutic properties.
Biochemische Und Physiologische Effekte
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has exhibited antibacterial and antifungal activities against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one in lab experiments include its potential therapeutic properties, high purity, and availability. However, the limitations include the lack of understanding of its mechanism of action, potential toxicity, and the need for further studies to validate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one. Some of these include:
1. Further studies to understand the mechanism of action of the compound
2. Investigation of the potential toxicity of the compound
3. Development of new derivatives with improved therapeutic properties
4. Clinical trials to evaluate the safety and efficacy of the compound in humans
5. Exploration of the potential use of the compound in combination with other drugs for synergistic effects.
Conclusion
In conclusion, 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a promising compound that has shown potential therapeutic properties in various biological assays. The synthesis method has been optimized to obtain high yields and purity of the compound. However, further studies are needed to understand its mechanism of action, potential toxicity, and therapeutic potential in humans. The future directions for research on this compound are promising and could lead to the development of new drugs for various diseases.
Synthesemethoden
The synthesis of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one involves the reaction between 4-(2-(2H-tetrazol-5-yl)phenyl)benzaldehyde and 7-propyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a base and a solvent. The reaction proceeds through a condensation reaction followed by cyclization to form the desired compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has shown potential therapeutic properties in various biological assays. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. It has also exhibited antibacterial and antifungal activities against various pathogens.
Eigenschaften
CAS-Nummer |
151327-13-8 |
|---|---|
Produktname |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
Molekularformel |
C22H20N8O |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-13-23-27-22(30)24-19)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-25-28-29-26-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,24,27)(H,25,26,28,29) |
InChI-Schlüssel |
ONQSJAULSZBAGS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Synonyme |
7-Propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-s-triazolo(4,3-a)pyrimidin-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




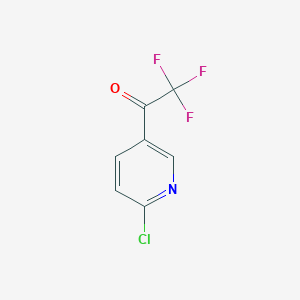

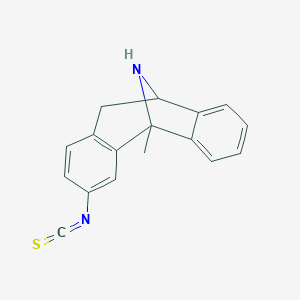
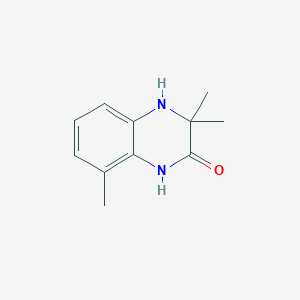
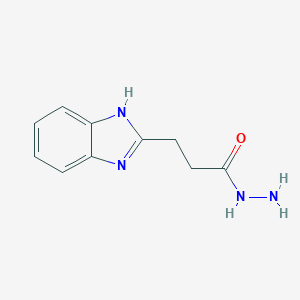
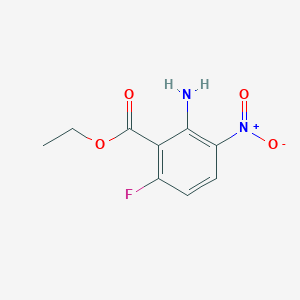
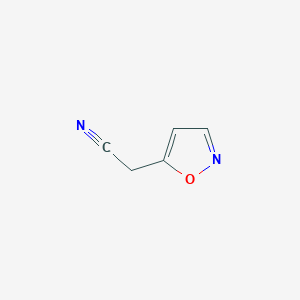
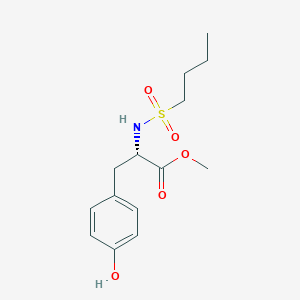
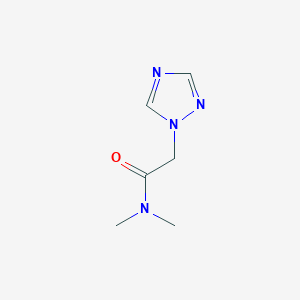
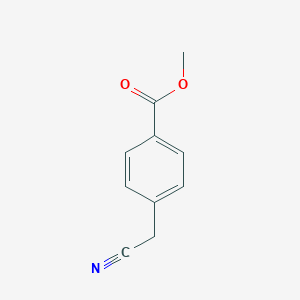
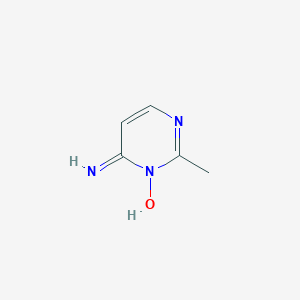
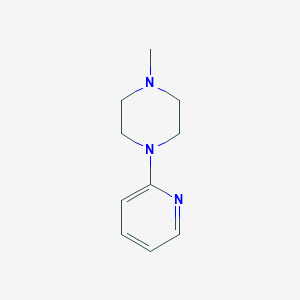
![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)